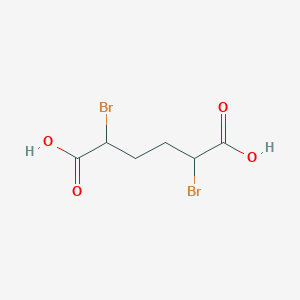

2,5-dibromohexanedioic acid

Beschreibung

Significance of Alpha,Alpha'-Dihalogenated Dicarboxylic Acids in Organic Synthesis

Alpha,alpha'-dihalogenated dicarboxylic acids are a class of organic compounds that play a crucial role as building blocks in organic synthesis. Their structure, which includes two carboxylic acid groups and halogen atoms on the carbons adjacent to them, allows for a diverse range of chemical transformations. These transformations include the synthesis of cyclic compounds and the introduction of functional groups into molecules. researchgate.net

One of the key applications of these compounds is in the formation of new carbon-carbon bonds, which is a fundamental process in the construction of complex organic molecules. The presence of both the carboxylic acid and the halogen allows for sequential or simultaneous reactions to build molecular frameworks. For instance, they can be used in the synthesis of bicyclic compounds, which are important structural motifs in many biologically active molecules. researchgate.net

Historical Context and Evolution of Research on 2,5-Dibromohexanedioic Acid

Early research on 2,5-dibromohexanedioic acid focused on its synthesis and basic reactivity. Over time, as analytical techniques and synthetic methodologies have advanced, the scope of research has broadened. Scientists have investigated its stereochemistry and its use in the synthesis of novel organic structures. acs.org A significant area of study has been the investigation of its use in the formation of ring structures, a key process in the synthesis of many pharmaceutical and agricultural chemicals. acs.orgresearchgate.net

Overview of Key Academic Research Trajectories for 2,5-Dibromohexanedioic Acid

Current research on 2,5-dibromohexanedioic acid is following several key trajectories. One major area of focus is its application in polymer chemistry, where it can be used to create new polymers with specific properties. ontosight.ai Another significant research direction is its use as a starting material for the synthesis of complex, biologically active molecules. researchgate.net Researchers are also exploring the catalytic applications of metal complexes derived from 2,5-dibromohexanedioic acid. The development of more efficient and selective methods for the synthesis of this compound and its derivatives also remains an active area of investigation.

Eigenschaften

IUPAC Name |

2,5-dibromohexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Br2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABAKEOYQZKPBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)Br)C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00956270 | |

| Record name | 2,5-Dibromohexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3479-85-4 | |

| Record name | 2,5-Dibromoadipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3479-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromoadipic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003479854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3479-85-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dibromohexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibromoadipic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2,5 Dibromohexanedioic Acid and Its Derivatives

Direct Synthesis of 2,5-Dibromohexanedioic Acid

The direct synthesis of 2,5-dibromohexanedioic acid is predominantly achieved through the bromination of readily available precursors.

Bromination of Adipic Acid Derivatives

A prevalent and effective method for synthesizing 2,5-dibromohexanedioic acid involves the α,α'-dibromination of adipic acid. This process is typically not a direct reaction with adipic acid itself but proceeds through an activated intermediate, adipoyl dichloride.

The synthesis commences with the conversion of adipic acid to adipoyl dichloride, commonly using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acid chloride is then subjected to bromination. This step can be accomplished using elemental bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. The reaction yields a mixture of diastereomers, the meso and the racemic (dl) forms of 2,5-dibromohexanedioic acid, which exhibit different physical properties such as melting points and solubilities. For instance, the two isomers have been noted to differ significantly in their melting points and particularly in their solubility in water.

One documented procedure involves refluxing adipic acid with thionyl chloride to form the diacid chloride. After removing the excess thionyl chloride, neat bromine is added, and the mixture is heated. uhasselt.be This multi-step approach starting from adipic acid is a foundational route to obtaining the target compound. kuleuven.bebiosynth.com

Table 1: Synthesis of 2,5-Dibromohexanedioic Acid via Bromination

| Step | Reactant | Reagent(s) | Key Conditions | Product |

| 1 | Adipic Acid | Thionyl Chloride | Reflux | Adipoyl Dichloride |

| 2 | Adipoyl Dichloride | Bromine or NBS | Heat | 2,5-Dibromohexanedioic Acid |

Oxidative Approaches to 2,5-Dibromohexanoic Acid Derivatives

An alternative synthetic route involves the oxidation of a related monocarboxylic acid. Specifically, 2,5-dibromohexanedioic acid can be synthesized through the oxidation of 2,5-dibromohexanoic acid. researchgate.net One reported method for this transformation utilizes sodium periodate (B1199274) (NaIO₄) as the oxidizing agent in an aqueous alcohol solution. researchgate.net This approach builds the dicarboxylic acid from a pre-brominated six-carbon chain.

Synthesis of 2,5-Dibromohexanedioic Acid Esters

The diethyl and dimethyl esters of 2,5-dibromohexanedioic acid are common derivatives, often prepared for subsequent reactions where the free carboxylic acid might interfere.

Preparation of Diethyl 2,5-Dibromohexanedioate

The synthesis of diethyl 2,5-dibromohexanedioate typically follows a three-step sequence starting from adipic acid. nih.gov This process involves:

Acyl Halogenation: Adipic acid is first converted to adipoyl dichloride by reacting it with thionyl chloride. biosynth.com

Bromination: The resulting adipoyl dichloride is then brominated at the α-positions.

Esterification: The final step is the esterification of the 2,5-dibromoadipoyl dichloride intermediate with ethanol (B145695) to yield diethyl 2,5-dibromohexanedioate. biosynth.comcardiff.ac.uk

One detailed synthesis describes adding adipic acid to thionyl chloride, followed by heating. After the initial reaction, bromine is added dropwise to the solution while being irradiated by a UV lamp at elevated temperatures (85-95°C). The reaction mixture is then cooled and poured into ethanol to facilitate esterification. researchgate.net This method has been reported to produce the diethyl ester with high yields of 91-97%. biosynth.com

Synthesis of Dimethyl 2,5-Dibromohexanedioate

The synthesis of dimethyl 2,5-dibromohexanedioate mirrors that of its diethyl counterpart, with methanol (B129727) being substituted for ethanol in the final esterification step. nih.gov The process begins with the formation of 2,5-dibromoadipoyl dichloride from adipic acid as previously described. uhasselt.bebiosynth.com This intermediate is then reacted with methanol to produce the desired dimethyl ester. biosynth.com

This compound is a significant intermediate; for example, it is used in the synthesis of dimethyl cyclobut-1-ene-1,2-dicarboxylate. cymitquimica.com The meso-isomer of dimethyl 2,5-dibromohexanedioate has been isolated and its crystal structure characterized, confirming it lies about a crystallographic center of inversion. cymitquimica.com

Table 2: Synthesis of Diethyl and Dimethyl 2,5-Dibromohexanedioate

| Ester | Starting Material | Intermediate | Esterifying Agent | Key Conditions |

| Diethyl 2,5-dibromohexanedioate | Adipic Acid | 2,5-Dibromoadipoyl dichloride | Ethanol | UV irradiation during bromination |

| Dimethyl 2,5-dibromohexanedioate | Adipic Acid | 2,5-Dibromoadipoyl dichloride | Methanol | Reaction of intermediate with methanol |

Esterification Techniques for 2,5-Dibromohexanedioic Acid

The most common and efficient technique for preparing esters of 2,5-dibromohexanedioic acid is the in-situ reaction of 2,5-dibromoadipoyl dichloride with the corresponding alcohol. biosynth.com This method circumvents the need to isolate the potentially sensitive 2,5-dibromohexanedioic acid itself before esterification. The diacid chloride is a highly reactive species that readily reacts with alcohols like ethanol or methanol to form the stable diester. cardiff.ac.uk This approach is a key part of a multi-step synthesis from adipic acid, which proceeds through acylation, bromination, and finally, esterification to yield the desired 2,5-dibromo adipate (B1204190) product. nih.gov

Stereoselective Synthesis of 2,5-Dibromohexanedioic Acid Stereoisomers

The presence of two stereogenic centers at the C2 and C5 positions of 2,5-dibromohexanedioic acid gives rise to three stereoisomers: a pair of enantiomers, (2R,5R) and (2S,5S), which form the racemic mixture, and an achiral meso compound, (2R,5S). The stereochemistry of these isomers is crucial as it dictates the geometry of subsequent products, particularly in the synthesis of substituted cyclic compounds like pyrrolidines. Consequently, methods to selectively synthesize a specific stereoisomer are of significant interest.

Control of Diastereoselectivity in 2,5-Dibromohexanedioic Acid Synthesis

The direct α,α'-dibromination of adipic acid or its derivatives, such as adipoyl chloride, using methods like the Hell-Volhard-Zelinskii reaction, is notoriously unselective. This reaction typically produces a statistical mixture of the meso and racemic (d,l) diastereomers, often in nearly equal amounts. colab.ws The separation of these isomers can be challenging, making the development of diastereoselective synthetic strategies a key objective.

A significant advancement in controlling diastereoselectivity focuses not on the initial bromination step, but on the post-bromination treatment of the resulting esters. Researchers have developed an effective method for the large-scale preparation of meso-dimethyl 2,5-dibromohexanedioate by leveraging the principles of chemical equilibrium and solubility differences. colab.ws This strategy involves the esterification of the crude mixture of meso and racemic 2,5-dibromoadipoyl chloride. The resulting mixture of dimethyl esters is then subjected to equilibration in an acidic alcoholic solution, such as ethanolic hydrogen bromide. colab.ws

Under these equilibrium conditions, the diastereomers can interconvert. Due to its higher melting point and lower solubility in the alcoholic solution compared to the racemic ester, the meso isomer selectively crystallizes. According to Le Chatelier's principle, the removal of the meso isomer from the solution drives the equilibrium to continuously convert the dissolved racemic ester into the meso form, which then precipitates. colab.ws This process allows for the isolation of the desired meso-dimethyl 2,5-dibromohexanedioate in significantly higher yields than what would be obtained from a simple crystallization of the initial unselective reaction mixture. colab.ws This method has proven to be reproducible and effective on a preparative scale for various esters. colab.ws

The meso diester is a particularly valuable intermediate, as its reaction with primary amines leads to a single cis-2,5-disubstituted pyrrolidine (B122466) isomer, whereas the racemic isomer often yields polymeric materials or a mixture of products. colab.ws

Table 1: Diastereomer Ratios in the Synthesis of 2,5-Dibromohexanedioate Esters

| Reaction Stage | Substrate | Conditions | Diastereomeric Ratio (meso:racemic) | Reference |

|---|---|---|---|---|

| Initial Bromination | Adipoyl Chloride | Hell-Volhard-Zelinskii (Br2) | ~1:1 (unselective) | colab.ws |

| Equilibration/Crystallization | Mixture of dimethyl 2,5-dibromohexanedioates | Acidic Alcohol (e.g., EtOH/HBr) | Predominantly meso (isolated by crystallization) | colab.ws |

Enantioselective Approaches to Chiral 2,5-Dibromohexanedioic Acid Analogues

The synthesis of enantiomerically pure versions of 2,5-dibromohexanedioic acid or its derivatives provides access to valuable chiral building blocks, such as C2-symmetric 2,5-disubstituted pyrrolidines. acs.org These pyrrolidines are widely used as chiral auxiliaries and ligands in asymmetric catalysis. nih.gov Strategies for enantioselective synthesis typically involve either the resolution of a racemic mixture or the use of a chiral auxiliary to direct the stereochemical outcome of a reaction.

One prominent strategy involves the use of a chiral auxiliary, such as (R)-pantolactone, to achieve a dynamic kinetic resolution of racemic α-bromo acids. acs.orgresearchgate.net This methodology can be applied to the synthesis of chiral derivatives from 2,5-dibromohexanedioic acid. The process begins with the esterification of the racemic 2,5-dibromohexanedioic acid with two equivalents of the chiral alcohol, (R)-pantolactone. This reaction forms a mixture of three diastereomeric diesters: (R,R)-diester, (S,S)-diester, and the meso-diester.

The subsequent and crucial step involves the reaction of this diastereomeric mixture with a nucleophile, for instance, an amine, to form a pyrrolidine ring. It has been shown that the reaction of (R)-pantolactone esters of racemic α-bromo acids with amines can proceed with remarkable stereoselectivity, yielding optically active α-amino esters. researchgate.net This suggests that the nucleophilic substitution on the α-bromo centers proceeds at different rates for the different diastereomers, and that in-situ racemization of the α-bromo center allows for the conversion of the mixture primarily into a single diastereomeric product. semanticscholar.org In the context of 2,5-dibromohexanedioic acid, this approach has been utilized to convert the acid into the di-(R)-pantolactone ester of (S,S)-pyrrolidine-2,5-dicarboxylic acid in a two-step process. acs.org This transformation effectively establishes the desired (S,S) stereochemistry for the pyrrolidine ring, which is a valuable C2-symmetric scaffold.

While detailed enzymatic resolutions specifically targeting 2,5-dibromohexanedioic acid are not widely reported, enzymatic methods are a well-established tool for the kinetic resolution of racemic acids and esters. researchgate.net Lipases, for example, are frequently used to selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted enantiomeric ester from the hydrolyzed enantiomeric acid. bac-lac.gc.canih.gov Such a strategy could potentially be applied to the racemic diesters of 2,5-dibromohexanedioic acid to isolate one of the enantiomers.

Table 2: Summary of Enantioselective Strategies

| Strategy | Key Reagent/Method | Principle | Potential Product | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | (R)-Pantolactone | Formation of diastereomeric esters followed by stereoselective reaction (Dynamic Kinetic Resolution). | Enantiomerically enriched 2,5-disubstituted pyrrolidine derivatives. acs.org | acs.orgresearchgate.net |

| Classical Resolution | Chiral Resolving Agent | Formation of diastereomeric salts with a chiral base, followed by separation via crystallization. | Enantiomers of 2,5-dibromohexanedioic acid. | |

| Enzymatic Resolution | Lipase or other hydrolase | Enantioselective hydrolysis of a racemic ester derivative. | Enantiomerically enriched ester and acid. | researchgate.net |

Advanced Organic Reactions and Mechanistic Investigations Involving 2,5 Dibromohexanedioic Acid

Nucleophilic Substitution Reactions of Bromine Centers

The carbon-bromine bonds in 2,5-dibromohexanedioic acid and its esters are susceptible to cleavage by a range of nucleophiles. This reactivity is the foundation for numerous cyclization reactions, leading to the formation of five-membered rings, which are prevalent motifs in many biologically active molecules and chiral ligands. The stereochemistry of the starting dibromide plays a crucial role in determining the stereochemical outcome of these reactions.

Aminocyclisation Reactions Leading to Pyrrolidine (B122466) Derivatives

The reaction of 2,5-dibromohexanedioic acid derivatives with primary amines or ammonia (B1221849) is a powerful method for the synthesis of pyrrolidine-2,5-dicarboxylic acid derivatives. This transformation proceeds via a double intramolecular SN2 reaction, where the nitrogen atom of the amine sequentially displaces the two bromide ions.

Synthesis of Diethyl 2-Allyl-N-methylpyrrolidine-2,5-dicarboxylate

While a direct synthesis of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate from 2,5-dibromohexanedioic acid is not extensively detailed in the surveyed literature, the general principles of aminocyclisation provide a clear pathway. The synthesis would conceptually involve the reaction of diethyl 2,5-dibromohexanedioate with N-methylallylamine. The reaction would proceed through a tandem nucleophilic substitution, where the methylallylamine first displaces one bromide, followed by an intramolecular cyclization to displace the second bromide, forming the pyrrolidine ring. The stereochemistry of the final product would be dependent on the stereochemistry of the starting diethyl 2,5-dibromohexanedioate and the reaction conditions.

Formation of 2,5-Disubstituted Pyrrolidines and C2-Symmetric Analogues

The synthesis of 2,5-disubstituted pyrrolidines is a significant area of research due to the prevalence of this structural motif in natural products, pharmaceuticals, and chiral catalysts. nih.govnih.gov 2,5-Dibromohexanedioic acid serves as a key starting material for accessing C2-symmetric 2,5-disubstituted pyrrolidines. researchgate.net These molecules possess a twofold axis of rotational symmetry and are highly valuable as chiral ligands in asymmetric catalysis. nih.govrsc.org

The general strategy involves the reaction of a meso or chiral 2,5-dibromohexanedioate with a primary amine. The use of a meso starting material with a chiral amine can lead to diastereomeric products, while the use of an enantiomerically pure dibromide with an achiral amine can produce enantiomerically pure pyrrolidines. A notable example is the conversion of 2,5-dibromoadipic acid into the di-(R)-pantolactone ester of (S,S)-pyrrolidine-2,5-dicarboxylic acid in a two-step process, which then serves as a precursor to C2-symmetric 2,5-disubstituted pyrrolidines. researchgate.net

| Starting Material | Reagent | Product | Significance |

| 2,5-Dibromoadipic acid | (R)-Pantolactone, then amine | di-(R)-pantolactone ester of (S,S)-pyrrolidine-2,5-dicarboxylic acid | Precursor to C2-symmetric 2,5-disubstituted pyrrolidines researchgate.net |

| Diethyl 2,5-dibromohexanedioate | Primary Amine | Diethyl 2,5-disubstituted-pyrrolidine-2,5-dicarboxylate | Core structure in various bioactive molecules and ligands nih.govnih.gov |

Influence of Chiral Auxiliaries on Aminocyclisation Stereoselectivity

The stereochemical outcome of the aminocyclisation of 2,5-dibromohexanedioic acid esters can be significantly influenced by the use of chiral auxiliaries. cardiff.ac.uk When a racemic or meso form of the dibromoester is used, attaching a chiral auxiliary to the amine nucleophile can direct the cyclization to favor one diastereomer over the other. This approach, known as asymmetric induction, is a powerful tool for controlling stereochemistry.

For instance, the reaction of racemic α-halo esters with amines bearing a chiral auxiliary, such as a pantolactone ester, can lead to the formation of α-amino esters with high diastereomeric excess. researchgate.net This principle can be extended to the double substitution involved in pyrrolidine formation. The chiral auxiliary creates a diastereomeric transition state during the nucleophilic attack, and the difference in the activation energies for the formation of the two possible diastereomers leads to the observed stereoselectivity. The effectiveness of a particular chiral auxiliary depends on its ability to create a well-defined and sterically biased environment around the reacting centers.

Cyclization Reactions with Sulfur Nucleophiles

Analogous to the reactions with amines, 2,5-dibromohexanedioic acid and its esters can undergo cyclization with sulfur nucleophiles to afford sulfur-containing heterocycles. These reactions are driven by the high nucleophilicity of sulfur compounds. msu.edulibretexts.org

Synthesis of Tetrahydrothiophene-2,5-dicarboxylic Acid Diesters

The reaction of diesters of 2,5-dibromohexanedioic acid with an inorganic sulfide (B99878), such as sodium sulfide, is a direct method for the synthesis of tetrahydrothiophene-2,5-dicarboxylic acid diesters. google.comgoogle.com This reaction proceeds via a double SN2 displacement of the bromide ions by the sulfide nucleophile.

The reaction is often carried out in a two-phase system consisting of a water-immiscible organic solvent and water, with the aid of a phase-transfer catalyst. google.com The phase-transfer catalyst facilitates the transfer of the sulfide ion from the aqueous phase to the organic phase where the dibromoester is dissolved. This method has been shown to be effective for a variety of alkyl esters of 2,5-dibromohexanedioic acid. google.com The yields of these reactions can be high, providing an efficient route to the tetrahydrothiophene (B86538) core structure.

| Starting Dihalide Ester | Sulfide Source | Solvent System | Catalyst | Product | Yield |

| Di-n-propyl α,α'-dibromoadipate | 60% Sodium Sulfide | Chlorobenzene/Water | Benzalkonium chlorides | Di-n-propyl tetrahydrothiophene-2,5-dicarboxylate | 88.1% google.com |

| Diethyl α,α'-dibromoadipate | Sodium Sulfide | Ethanol (B145695) | - | Diethyl tetrahydrothiophene-2,5-dicarboxylate | 33% |

It is noteworthy that the reaction conditions can influence the yield, with side reactions such as hydrolysis of the ester groups being a potential issue, particularly with lower alkyl esters like methyl or ethyl esters. google.com

Elimination Reactions Leading to Unsaturated Dicarboxylic Acids

2,5-Dibromohexanedioic acid and its derivatives are valuable precursors for the synthesis of unsaturated dicarboxylic acids through elimination reactions. These reactions, primarily dehydrohalogenations, introduce carbon-carbon double bonds into the aliphatic chain, leading to important platform chemicals like muconic acid.

Synthesis of Muconic Acid Isomers (e.g., trans,trans-Muconic Acid) from 2,5-Dibromohexanedioic Acid Derivatives

The transformation of 2,5-dibromohexanedioic acid and its esters into trans,trans-muconic acid is a well-established synthetic route. uhasselt.bekuleuven.be This conversion is typically achieved by treatment with an alcoholic solution of potassium hydroxide (B78521). uhasselt.bekuleuven.be The reaction proceeds via the elimination of two molecules of hydrogen bromide.

Notably, the stereochemistry of the starting dibromo ester influences the yield of the resulting muconic acid. For instance, the dehydrobromination of the meso form of diethyl 2,5-dibromoadipate has been reported to yield trans,trans-muconic acid with a 55% yield, while the racemic mixture (RR + SS) provides a higher total yield of 60%. uhasselt.bekuleuven.be This suggests that the stereochemical arrangement of the bromine atoms impacts the efficiency of the elimination process.

The synthesis of trans,trans-muconic acid from adipic acid can also be achieved in a two-step process where the formation of diethyl 2,5-dibromoadipate is a key intermediate step. uhasselt.be Adipic acid is first converted to its acid chloride, which is then brominated and esterified to produce diethyl 2,5-dibromoadipate with a high yield of 91-97%. uhasselt.be Subsequent debromination and hydrolysis of this intermediate using potassium hydroxide in methanol (B129727) at 100°C yields trans,trans-muconic acid. uhasselt.be

Muconic acid exists as three isomers: cis,cis, cis,trans, and trans,trans. uhasselt.be The trans,trans isomer is particularly significant as a monomer for the production of specialty polymers and as a precursor for value-added chemicals. uhasselt.bemdpi.com While biological routes using microorganisms can produce cis,cis-muconic acid from renewable feedstocks, chemical methods are often employed to obtain the more stable trans,trans isomer. nih.gov Isomerization of the cis,cis or cis,trans isomers to the trans,trans form can be accomplished using heat or catalysts. google.com

Interactive Data Table: Synthesis of trans,trans-Muconic Acid

| Starting Material | Reagents | Product | Reported Yield | Reference |

| meso-Diethyl 2,5-dibromoadipate | Alcoholic KOH | trans,trans-Muconic Acid | 55% | uhasselt.bekuleuven.be |

| Racemic Diethyl 2,5-dibromoadipate | Alcoholic KOH | trans,trans-Muconic Acid | 60% | uhasselt.bekuleuven.be |

| Diethyl 2,5-dibromoadipate | KOH, Methanol | trans,trans-Muconic Acid | - | uhasselt.be |

Mechanistic Pathways of Dehydrohalogenation Reactions

The dehydrohalogenation of 2,5-dibromohexanedioic acid and its esters to form muconic acid isomers proceeds through an elimination reaction, likely following an E2 (bimolecular elimination) mechanism. In an E2 reaction, a strong base abstracts a proton from a carbon atom adjacent to the carbon bearing the leaving group (in this case, a bromine atom), and the leaving group departs simultaneously, leading to the formation of a double bond.

For the conversion of 2,5-dibromohexanedioic acid derivatives, the reaction involves two successive E2 eliminations. The base, typically hydroxide or an alkoxide, removes a proton from the C3 and C4 positions, while the bromide ions at C2 and C5 act as the leaving groups. The stereochemistry of the reaction, particularly the anti-periplanar arrangement of the proton and the leaving group, is crucial for the E2 mechanism and can influence the isomeric composition of the resulting muconic acid.

The preference for the formation of the trans,trans isomer under these conditions can be attributed to its higher thermodynamic stability compared to the cis,cis and cis,trans isomers.

Diversification via Carboxylic Acid Functional Group Transformations

The carboxylic acid groups of 2,5-dibromohexanedioic acid offer opportunities for further chemical modifications, leading to a diverse range of derivatives with specialized applications. These transformations typically involve reactions such as amidation and reduction, often performed on the esterified form of the acid to enhance reactivity and solubility.

Amidation and Reduction Reactions of 2,5-Dibromohexanedioic Acid Esters

The ester functionalities of diethyl or dimethyl 2,5-dibromohexanedioate can be readily converted to amides through reaction with amines. For example, 2,5-dibromohexanedioic acid has been reacted with thionyl chloride to form the diacyl chloride, which is then treated with an aqueous solution of methylamine (B109427) to yield the corresponding diamide. nih.gov This amidation introduces nitrogen-containing functional groups, which can be valuable for the synthesis of polyamides or other nitrogen-containing compounds.

Furthermore, the ester groups can be reduced to alcohols. While specific reduction reactions for 2,5-dibromohexanedioic acid esters are not extensively detailed in the provided search results, analogous reductions of dicarboxylic acid esters are common transformations in organic synthesis.

Derivatization for Specialized Synthetic Applications

Derivatives of 2,5-dibromohexanedioic acid and its esters serve as intermediates in the synthesis of various specialized molecules. For instance, meso-dimethyl 2,5-dibromohexanedioate is a key intermediate in the synthesis of dimethyl cyclobut-1-ene-1,2-dicarboxylate. nih.govresearchgate.netpsu.edu

Additionally, diethyl 2,5-dibromohexanedioate has been used in the synthesis of hindered amine light stabilizers (HALS). kyoto-u.ac.jp These compounds are important additives for polymers, protecting them from degradation by light. The reaction involves the N-alkylation of a hindered amine with the dibromoester. kyoto-u.ac.jp

The ability to introduce bromine atoms at specific positions in a dicarboxylic acid backbone, as in 2,5-dibromohexanedioic acid, provides a versatile platform for constructing complex molecules with tailored properties for applications in materials science and medicinal chemistry.

Role of 2,5 Dibromohexanedioic Acid As a Monomer and Precursor in Polymer Science

Utilization of 2,5-Dibromohexanedioic Acid in Polymerization Reactions

The dual functionality of 2,5-dibromohexanedioic acid enables its use in several polymerization strategies to create polymers with tailored backbones and architectures.

Polycondensation and Ring-Opening Polymerization Initiators

As a dicarboxylic acid, 2,5-dibromohexanedioic acid can undergo polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. The incorporation of bromine atoms into the polymer backbone is a key feature, as these halogens can impart flame-retardant properties to the resulting material.

Furthermore, the secondary bromine atoms on the hexanedioic acid chain can act as initiation sites for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). Once this monomer is incorporated into a polymer backbone, these bromine sites can be used to initiate the "grafting from" of other polymer chains, leading to the formation of well-defined graft copolymers with complex architectures. While not a direct initiator for ring-opening polymerization (ROP), its derivatives can be chemically modified to create species capable of initiating the polymerization of cyclic monomers.

Monomer in the Production of Specialty Polymers (e.g., Polyurethanes)

2,5-Dibromohexanedioic acid is a potential monomer for producing specialty polymers, including polyurethanes. biosynth.com In such applications, it can be used as a chain extender or as a fundamental building block. For polyurethane synthesis, the diacid can be reacted with diisocyanates, often after being converted to a polyester (B1180765) polyol, to form the characteristic urethane (B1682113) linkages. The presence of bromine in the resulting polyurethane is particularly valuable for applications requiring enhanced fire safety, as brominated compounds are well-established flame retardants.

| Polymer Type | Monomer Role of 2,5-Dibromohexanedioic Acid | Key Feature Imparted |

| Polyesters | Diacid monomer (with diols) | Inherent flame retardancy, sites for grafting |

| Polyamides | Diacid monomer (with diamines) | Inherent flame retardancy, sites for grafting |

| Polyurethanes | Component of polyester polyol or chain extender | Flame retardancy |

| Graft Copolymers | Backbone monomer containing ATRP initiator sites | Controlled architecture, tailored properties |

Application in Composite Material Modification

The integration of monomers like 2,5-dibromohexanedioic acid into polymer composites can significantly alter their macroscopic properties. The chemical functionalities of the monomer can enhance the interaction between the polymer matrix and reinforcing fillers.

Enhancement of Mechanical and Thermal Properties in Polymer Composites

Integration with Nanomaterials (e.g., Graphene, Carbon Nanotubes) for Advanced Materials

The functional groups of 2,5-dibromohexanedioic acid offer pathways for effective integration with nanomaterials. The carboxylic acid groups can be used to functionalize the surfaces of nanomaterials like graphene oxide or carbon nanotubes through esterification or amidation reactions. This covalent linkage creates a strong interface between the nanofiller and the polymer matrix, which is essential for efficient load transfer and realizing the full mechanical potential of the nanocomposite.

Furthermore, the bromine atoms can be utilized for "grafting from" polymerization directly from the surface of the nanomaterials. In this approach, the nanomaterial is first functionalized with a molecule containing an ATRP initiator site. Then, a polymer backbone containing 2,5-dibromohexanedioic acid can be grown, or polymer chains can be grafted from the bromine sites on a polymer that has already been attached to the nanomaterial. This technique allows for precise control over the structure and density of the polymer chains tethered to the nanomaterial surface, leading to advanced materials with highly tailored properties.

Stereochemical Aspects and Conformational Analysis of 2,5 Dibromohexanedioic Acid Derivatives

Impact of Meso vs. Racemic Diastereomers on Reaction Outcomes and Yields

2,5-Dibromohexanedioic acid exists as two diastereomers: a meso form and a racemic mixture of (2R, 5R) and (2S, 5S) enantiomers. The distinct three-dimensional structures of these isomers play a crucial role in determining the stereochemistry and yield of reaction products. The relative orientation of the two bromine atoms in the meso and racemic forms dictates the feasibility and pathway of intramolecular reactions, leading to different cyclic products. For instance, the formation of lactones or other cyclic compounds from 2,5-dibromohexanedioic acid derivatives would be expected to proceed with different efficiencies and stereochemical outcomes depending on whether the starting material is the meso or racemic diastereomer.

In reactions where the stereocenters are involved, the meso and racemic forms will often yield diastereomeric products. This is because the transition states leading to the products will have different energies due to the different spatial arrangements of the substituents in the starting diastereomers. Consequently, the activation energies for the reactions of the meso and racemic forms will differ, potentially leading to significant differences in reaction rates and product yields. The stereochemical outcome of nucleophilic substitution reactions at the C2 and C5 positions is also highly dependent on the starting diastereomer.

Crystallographic Insights into Meso-2,5-Dibromohexanedioic Acid Dimethyl Ester

X-ray crystallography provides precise information about the arrangement of atoms in a crystalline solid. The crystal structure of meso-2,5-dibromohexanedioic acid dimethyl ester reveals key details about its molecular geometry and intermolecular interactions.

The crystal structure of meso-dimethyl 2,5-dibromohexanedioate shows that the molecule is centrosymmetric, with the center of inversion located at the midpoint of the central C-C bond. nih.gov The molecules in the crystal lattice are connected by intermolecular C-H···O hydrogen bonds, forming a three-dimensional network. nih.gov These types of weak hydrogen bonds, along with other non-covalent interactions like halogen bonds, are crucial in dictating the packing of molecules in the crystal. nih.govmdpi.com The presence of polar C-Br and C=O bonds introduces dipole-dipole interactions that further contribute to the stability of the crystal lattice. ncert.nic.inmasterorganicchemistry.com

Crystallographic data allows for the precise determination of bond lengths and angles, which reflect the hybridization of atoms and the steric and electronic environment within the molecule.

| Bond | Typical Length (Å) | Bond | Typical Angle (°) |

|---|---|---|---|

| C-C | 1.52 - 1.54 | C-C-C | ~109.5 |

| C-Br | 1.93 - 1.97 | C-C-Br | ~109.5 |

| C=O | 1.19 - 1.22 | O=C-O | ~120 |

| C-O (ester) | 1.33 - 1.36 | C-O-C | ~110 |

The C-Br bond length is significantly longer than C-C or C-H bonds due to the larger atomic radius of bromine. ncert.nic.inucsb.edu The bond angles around the sp³ hybridized carbons are expected to be close to the tetrahedral angle of 109.5°, but can be distorted by steric repulsion between bulky substituents.

Conformational Preferences and Their Influence on Reactivity

Conformational analysis involves the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For a flexible molecule like 2,5-dibromohexanedioic acid, numerous conformations are possible, each with a different potential energy.

The most stable conformations will minimize steric strain (repulsion between bulky groups) and torsional strain (associated with eclipsing bonds). In substituted hexanedioic acids, the bulky bromine atoms and carboxylic acid groups will tend to occupy positions that are far from each other to minimize steric hindrance. This often leads to a preference for staggered conformations over eclipsed ones. youtube.comyoutube.com

Advanced Analytical Techniques for the Characterization and Study of 2,5 Dibromohexanedioic Acid

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating 2,5-dibromohexanedioic acid from impurities and starting materials, as well as for quantifying its purity. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are powerful tools for these assessments.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of 2,5-dibromohexanedioic acid. Given the polar nature of the carboxylic acid groups, reverse-phase (RP) HPLC is a suitable approach. A C18 stationary phase is commonly employed, which separates compounds based on their hydrophobicity.

A typical HPLC method would involve an acidic mobile phase to suppress the ionization of the carboxylic acid groups, ensuring good peak shape and retention. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous solution containing a small amount of an acid like phosphoric acid or formic acid. sielc.com Detection is typically achieved using a UV detector, as the carbonyl groups of the carboxylic acids exhibit some UV absorbance.

Table 1: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for confirming the molecular integrity of 2,5-dibromohexanedioic acid. It can verify the molecular weight of the compound and provide structural information on any co-eluting impurities or degradation products.

For dicarboxylic acids, which can exhibit poor ionization, derivatization may be employed to enhance sensitivity. longdom.org However, electrospray ionization (ESI) in negative ion mode is often effective, detecting the deprotonated molecule [M-H]⁻. The mass analyzer can then provide a precise mass-to-charge ratio, confirming the elemental composition. Tandem mass spectrometry (LC-MS/MS) can be used to fragment the parent ion, yielding further structural information for unequivocal identification. researchgate.net The presence of two bromine atoms provides a distinct isotopic signature that aids in identification. nih.gov

Spectroscopic Characterization Methods (Applied to 2,5-Dibromohexanedioic Acid and Derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms.

For 2,5-dibromohexanedioic acid, the ¹H NMR spectrum is expected to show signals for the protons on the carbon backbone. The protons alpha to the bromine atoms (C2 and C5) would appear as a multiplet, shifted downfield due to the electron-withdrawing effect of the bromine and carboxyl groups. The protons on the central carbons (C3 and C4) would appear as a more complex multiplet at a slightly higher field. The acidic protons of the two carboxylic acid groups would typically appear as a broad singlet far downfield.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbons of the carboxylic acids would be the most downfield signals. The carbons bearing the bromine atoms would also be significantly downfield, followed by the central methylene carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | 170 - 180 | Broad Singlet |

| CH-Br | 4.2 - 4.6 | 45 - 55 | Multiplet |

| -CH₂- | 2.0 - 2.5 | 30 - 40 | Multiplet |

Mass spectrometry (MS) is used to determine the molecular weight and can reveal structural details through analysis of fragmentation patterns. For 2,5-dibromohexanedioic acid, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming its elemental formula (C₆H₈Br₂O₄).

A key feature in the mass spectrum of a compound containing two bromine atoms is the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic pattern for the molecular ion peak (M⁺) cluster, with signals at M, M+2, and M+4 in an approximate intensity ratio of 1:2:1.

Electron impact (EI) ionization often leads to fragmentation of the molecule. Common fragmentation pathways for 2,5-dibromohexanedioic acid would include the loss of a bromine atom, loss of a carboxyl group, and cleavage of the carbon-carbon bonds. libretexts.orgchemguide.co.uk

Table 3: Expected Mass Spectrometry Fragments

| Fragment Ion | Description | Approximate m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 302, 304, 306 |

| [M-Br]⁺ | Loss of a Bromine atom | 223, 225 |

| [M-COOH]⁺ | Loss of a Carboxyl group | 257, 259, 261 |

| [M-HBr]⁺ | Loss of Hydrogen Bromide | 222, 224 |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute and relative stereochemistry. Since 2,5-dibromohexanedioic acid has two stereocenters (at C2 and C5), it can exist as different stereoisomers (RR, SS, and the meso RS form).

By analyzing the diffraction pattern of X-rays passing through a single crystal of a stereoisomer, it is possible to determine the precise spatial arrangement of every atom in the molecule. This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of the stereocenters. This is crucial for understanding the properties and biological activity of the different stereoisomers. The data obtained from X-ray crystallography are typically deposited in crystallographic databases.

Table 4: Information Gained from X-ray Crystallography

| Crystallographic Data | Structural Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice |

| Space Group | Symmetry of the crystal structure |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths and Angles | Geometric details of the molecular structure |

| Absolute Configuration | Definitive R/S assignment at stereocenters |

Applications in Quantitative Analysis and Reference Standards

The utility of 2,5-dibromohexanedioic acid extends to the realm of analytical chemistry, where it can serve as a reference standard for the development and validation of quantitative analytical methods. Such methods are crucial for monitoring its presence in various matrices, including environmental samples or as an impurity in industrial products. The development of robust analytical techniques is essential for ensuring the purity of related chemical syntheses and for studying its environmental fate and transport.

High-purity 2,5-dibromohexanedioic acid is a prerequisite for its use as a reference standard. This entails rigorous purification, often through techniques like recrystallization, to remove impurities such as monobrominated byproducts or unreacted starting materials. The purity of the standard is then confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

For quantitative analysis, chromatographic methods are generally the most suitable. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), provide the necessary selectivity and sensitivity for detecting and quantifying halogenated organic acids.

Gas chromatography-mass spectrometry (GC-MS) can be a powerful tool for the analysis of 2,5-dibromohexanedioic acid, although derivatization is typically required to convert the non-volatile carboxylic acid into a more volatile form, such as a methyl ester. This process involves reacting the acid with a derivatizing agent prior to injection into the GC system. The subsequent mass spectral data can provide both qualitative confirmation and quantitative measurement.

Liquid chromatography-mass spectrometry (LC-MS) is another highly effective technique, particularly with electrospray ionization (ESI) in negative ion mode, which is well-suited for analyzing acidic compounds. This method often allows for the direct analysis of the compound without the need for derivatization, simplifying sample preparation. The high sensitivity and selectivity of LC-MS/MS (tandem mass spectrometry) make it ideal for trace-level quantification in complex matrices.

The performance of such an LC-MS/MS method can be characterized by several key parameters, which are essential for method validation. A hypothetical validation summary for the quantification of 2,5-dibromohexanedioic acid is presented in the interactive table below.

Interactive Data Table: Hypothetical LC-MS/MS Method Validation Parameters for 2,5-Dibromohexanedioic Acid

| Parameter | Value | Description |

|---|---|---|

| Linearity (R²) | >0.995 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response. |

| Limit of Detection (LOD) | 0.5 µg/L | The lowest concentration of the analyte that can be reliably detected above the background noise. |

| Limit of Quantification (LOQ) | 1.5 µg/L | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Accuracy (% Recovery) | 95-105% | The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations. |

| Precision (% RSD) | <10% | The degree of agreement among a series of individual measurements, expressed as the relative standard deviation. |

| Matrix Effect | Minimal | The influence of other components in the sample matrix on the ionization and measurement of the analyte. |

As a reference standard, 2,5-dibromohexanedioic acid would be used to:

Calibrate analytical instruments: A series of solutions with known concentrations of the high-purity standard are analyzed to create a calibration curve, which is then used to determine the concentration of the compound in unknown samples.

Perform quality control checks: A solution of the reference standard at a known concentration is periodically analyzed to ensure the analytical system is performing correctly.

Spike samples for recovery studies: A known amount of the reference standard is added to a sample matrix to assess the efficiency of the sample preparation and analytical method.

The development of certified reference materials for 2,5-dibromohexanedioic acid would further enhance the reliability and comparability of analytical data across different laboratories.

Computational Chemistry and Theoretical Investigations of 2,5 Dibromohexanedioic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of 2,5-dibromohexanedioic acid. These calculations can map the electron density distribution, identify molecular orbitals, and predict electrostatic potential surfaces. Such information is crucial for predicting the molecule's reactivity.

For instance, the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. In 2,5-dibromohexanedioic acid, the electron-withdrawing nature of the bromine and oxygen atoms significantly influences the electron distribution across the carbon backbone.

Key research findings from quantum chemical calculations would typically include:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Partial Atomic Charges: Calculation of the charge distribution on each atom, highlighting the polarity of bonds and potential sites for intermolecular interactions.

Molecular Orbital Analysis: Visualization and energy-level determination of the HOMO and LUMO, which are fundamental to understanding chemical reactivity and electronic transitions.

Electrostatic Potential Maps: These maps visualize the electron-rich and electron-deficient regions of the molecule, providing a guide for predicting intermolecular interactions.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The flexibility of the six-carbon chain in 2,5-dibromohexanedioic acid allows it to adopt numerous conformations. Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to explore this conformational landscape. By simulating the movement of atoms over time, MD can reveal the most stable conformations and the energy barriers between them.

These simulations can be performed in a vacuum or in the presence of a solvent to mimic real-world conditions. The results of such simulations provide a dynamic picture of the molecule's behavior, which is essential for understanding its interactions with other molecules, such as enzymes or receptors.

An illustrative representation of data from a conformational analysis is presented in the table below. Please note, this data is hypothetical and serves to demonstrate the type of information that would be generated from such a study.

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (°C-C-C-C) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 45.2 | 178.5 |

| 2 | 1.25 | 20.1 | -65.3 |

| 3 | 1.30 | 18.9 | 64.8 |

| 4 | 2.50 | 8.5 | -175.0 |

Prediction of Physicochemical Descriptors and Their Correlation with Reactivity

Computational methods are widely used to predict various physicochemical properties of molecules, which are critical for understanding their behavior in different environments, including biological systems.

Predicted Collision Cross Section (CCS) Analysis

Collision Cross Section (CCS) is a measure of the size and shape of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry, which is used for the identification and characterization of compounds. nih.govnih.gov Predictive models, often based on machine learning or theoretical calculations, can estimate the CCS of a molecule. acs.orgconsensus.appmdpi.com For 2,5-dibromohexanedioic acid, the predicted CCS would vary depending on the adduct formed (e.g., [M+H]+, [M+Na]+, or [M-H]-).

The following table provides hypothetical predicted CCS values for different adducts of 2,5-dibromohexanedioic acid to illustrate the expected outputs of such predictions.

| Adduct Ion | Predicted CCS (Ų) | Prediction Method |

|---|---|---|

| [M+H]⁺ | 155.8 | Machine Learning Model A |

| [M+Na]⁺ | 162.5 | Machine Learning Model A |

| [M-H]⁻ | 150.2 | Trajectory Method |

Partition Coefficient (LogP) Modeling and Significance

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its solubility, absorption, and distribution in biological systems. chemaxon.comacdlabs.com Computational models can predict the LogP value based on the molecule's structure. thermofisher.comorganic-chemistry.org For 2,5-dibromohexanedioic acid, the presence of two carboxylic acid groups suggests a degree of hydrophilicity, while the bromine atoms and the carbon chain contribute to its lipophilicity.

Different computational algorithms may yield slightly different LogP values. A comparative table of hypothetical predicted LogP values is shown below.

| Prediction Method | Predicted LogP |

|---|---|

| ALOGP | 1.35 |

| XLOGP3 | 1.52 |

| Consensus LogP | 1.44 |

Elucidation of Reaction Mechanisms Through Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetic and structural changes that occur during a transformation.

Transition State Analysis for Key Transformations

Transition state theory is a cornerstone of reaction mechanism analysis. Computational methods can be used to locate the transition state structure for a given reaction and calculate its energy. This information allows for the determination of the activation energy, which is a key factor in determining the reaction rate.

For 2,5-dibromohexanedioic acid, a relevant reaction to study would be its dehalogenation. The table below presents hypothetical calculated activation energies for a stepwise dehalogenation reaction, illustrating the kind of data that would be generated.

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| First Debromination | TS1 | 25.8 | DFT (B3LYP/6-311+G(d,p)) |

| Second Debromination | TS2 | 28.2 | DFT (B3LYP/6-311+G(d,p)) |

By analyzing the geometry of the transition state, chemists can gain a deeper understanding of the factors that control the reaction's outcome and selectivity.

Energy Landscape Mapping for Competing Pathways

Computational chemistry offers powerful tools to explore the potential energy surface of a molecule and map out the energy landscapes of various possible reaction pathways. For a molecule like 2,5-dibromohexanedioic acid, with multiple reactive sites—two stereocenters bearing bromine atoms and two carboxylic acid functionalities—a complex network of competing reactions can be envisaged. Theoretical investigations, typically employing Density Functional Theory (DFT) or ab initio methods, can elucidate the thermodynamics and kinetics of these pathways by calculating the energies of reactants, transition states, intermediates, and products. While specific computational studies on 2,5-dibromohexanedioic acid are not extensively available in the public domain, we can construct a theoretical framework for its reactivity based on computational studies of analogous molecules, such as vicinal dibromides and dicarboxylic acids.

The reactivity of 2,5-dibromohexanedioic acid is primarily governed by the C-Br bonds and the carboxylic acid groups. The carbon-bromine bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack, while the bromine atom is a good leaving group. The carboxylic acid groups can act as internal nucleophiles or be deprotonated to form carboxylates, which are even stronger nucleophiles. Furthermore, the protons on the carbons adjacent to the carboxyl groups are acidic and can be abstracted by a base. This sets the stage for a series of competing intramolecular and intermolecular reactions.

Plausible competing pathways for 2,5-dibromohexanedioic acid include:

Intramolecular Cyclization (SNi-type): The proximity of the carboxylic acid groups to the electrophilic carbons bearing the bromine atoms allows for the possibility of intramolecular nucleophilic substitution. Depending on which oxygen of the carboxylic acid acts as the nucleophile and which carbon is attacked, various cyclic products such as lactones or cyclic ethers could be formed. The feasibility of these pathways is highly dependent on the stereochemistry at the C2 and C5 positions, which dictates the ability of the molecule to adopt a conformation suitable for cyclization. Computational modeling can predict the activation energy barriers for the formation of different ring sizes, thus indicating the most probable cyclic product.

Elimination (E2-type): In the presence of a base, an E2 elimination reaction can occur, leading to the formation of a double bond and the removal of HBr. For 2,5-dibromohexanedioic acid, this could happen at either end of the carbon chain, resulting in an unsaturated dicarboxylic acid. The stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group (bromine) is a key factor that can be investigated computationally. The energy barrier for this pathway would be compared with that of competing substitution reactions.

Intermolecular Nucleophilic Substitution (SN2): With an external nucleophile, a straightforward SN2 reaction can take place at either C2 or C5, leading to the substitution of one or both bromine atoms. The energy profile for this reaction would be influenced by the steric hindrance around the reaction centers and the strength of the nucleophile.

To illustrate how computational chemistry can be used to map the energy landscape and distinguish between these competing pathways, hypothetical energy data for the reaction of 2,5-dibromohexanedioic acid with a generic nucleophile/base (Nu⁻) is presented in the tables below. These values are representative and intended to demonstrate the kind of insights that can be gained from such theoretical investigations.

Table 1: Hypothetical Activation Energies for Competing Pathways of 2,5-dibromohexanedioic acid

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Intramolecular Cyclization (Lactone formation) | TS_cyclization | 28.5 |

| Intermolecular Substitution (SN2) | TS_SN2 | 22.0 |

| Intermolecular Elimination (E2) | TS_E2 | 24.5 |

This table presents hypothetical activation energies for three potential competing reaction pathways of 2,5-dibromohexanedioic acid. Lower activation energy indicates a kinetically more favorable pathway.

Table 2: Hypothetical Reaction Energies for Competing Pathways of 2,5-dibromohexanedioic acid| Reaction Pathway | Product(s) | Reaction Energy (kcal/mol) |

| Intramolecular Cyclization (Lactone formation) | Cyclic Lactone + HBr | -5.2 |

| Intermolecular Substitution (SN2) | 2-Nu-5-bromohexanedioic acid + Br⁻ | -15.0 |

| Intermolecular Elimination (E2) | 5-bromohex-2-enedioic acid + HNu + Br⁻ | -10.8 |

Q & A

Q. What are the recommended methods for synthesizing 2,5-dibromohexanedioic acid with high regioselectivity?

Methodological Answer: Synthesis typically involves bromination of hexanedioic acid derivatives. A regioselective approach could use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dimethylformamide) under controlled temperatures (0–25°C). Monitoring reaction progress via thin-layer chromatography (TLC) ensures minimal byproduct formation. Post-synthesis, fractional crystallization in ethanol/water mixtures (1:3 v/v) improves purity. Note that steric and electronic factors influence bromine placement; confirm regiochemistry via -NMR coupling patterns (e.g., vicinal coupling constants for adjacent protons near Br atoms) .

Q. How can researchers optimize purification techniques for 2,5-dibromohexanedioic acid to achieve >95% purity?

Methodological Answer: Combine recrystallization and column chromatography:

- Recrystallization: Dissolve crude product in hot ethyl acetate (60°C), slowly add n-hexane until cloudiness appears, then cool to 4°C for crystal growth.

- Column Chromatography: Use silica gel (60–120 mesh) with a gradient eluent (chloroform:methanol, 9:1 to 4:1). Monitor fractions via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water). Validate purity via -NMR (distinct carbonyl peaks at ~170–175 ppm) and elemental analysis (Br content ~52.6% theoretical) .

Q. Which spectroscopic methods are most effective for characterizing the structural configuration of 2,5-dibromohexanedioic acid?

Methodological Answer:

- NMR Spectroscopy:

- -NMR: Identify methine protons adjacent to Br atoms (δ 4.2–4.5 ppm, doublet of doublets due to vicinal coupling).

- -NMR: Confirm Br substitution via deshielded carbons (C-Br at ~40–50 ppm, carbonyl at ~170 ppm).

- IR Spectroscopy: Detect carboxylic O-H stretches (2500–3000 cm) and C=O vibrations (~1700 cm).

- X-ray Crystallography: Resolve spatial arrangement using single-crystal diffraction (space group P/c, Z = 4). Refinement software (e.g., SHELXL) can calculate dihedral angles between Br atoms and the carboxyl groups .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the reactivity patterns of 2,5-dibromohexanedioic acid in nucleophilic substitution reactions?

Methodological Answer: Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to:

- Calculate electrostatic potential maps to identify electrophilic sites.

- Simulate transition states for SN reactions (e.g., substitution with hydroxide ions). Compare activation energies for Br at C2 vs. C5 positions. Validate with experimental kinetics (e.g., pseudo-first-order conditions in aqueous NaOH). Correlate computational results with -NMR kinetic studies to confirm regioselectivity trends .

Q. How does the spatial arrangement of bromine atoms in 2,5-dibromohexanedioic acid influence its crystal packing behavior?

Methodological Answer: Analyze crystal packing via single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å). Key observations:

- Br···O halogen bonding (2.9–3.2 Å) stabilizes layered structures.

- Carboxylic acid dimers form R(8) motifs via O-H···O hydrogen bonds.

- Interplanar spacing (~4.3 Å) between aromatic-like Br-C-C-Br moieties suggests π-stacking interactions. Compare with related dibromo compounds (e.g., 2,5-dibromoterephthalic acid dihydrate) to identify steric effects on lattice energy .

Q. What mechanistic insights explain the differential stability of 2,5-dibromohexanedioic acid under various pH conditions during long-term storage?

Methodological Answer: Conduct accelerated stability studies:

- Acidic Conditions (pH 2): Monitor Br release via ion chromatography. Carboxylic protonation reduces electron-withdrawing effects, slowing Br hydrolysis.

- Alkaline Conditions (pH 12): Track degradation via LC-MS; base-catalyzed hydrolysis cleaves C-Br bonds, forming hydroxylated byproducts.

- Solid-State Stability: Use thermogravimetric analysis (TGA) to assess decomposition temperatures (~180–200°C). Store under inert gas (N) in amber glass to prevent photolytic debromination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.